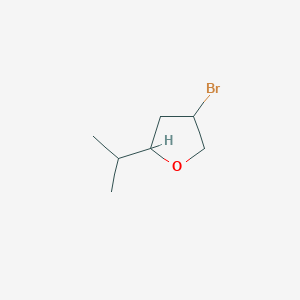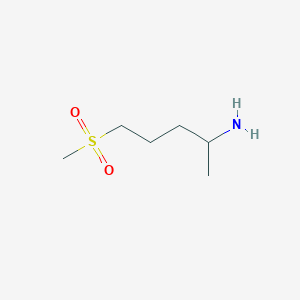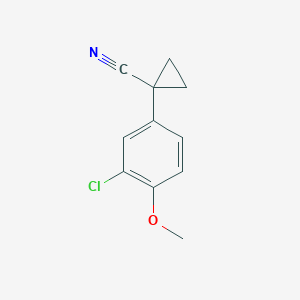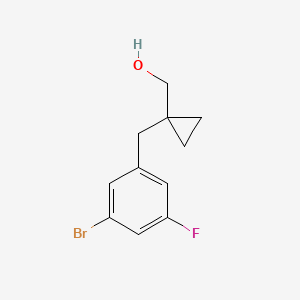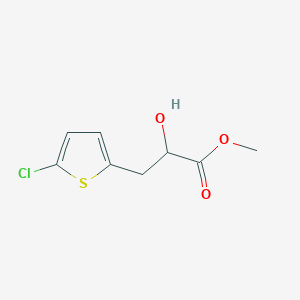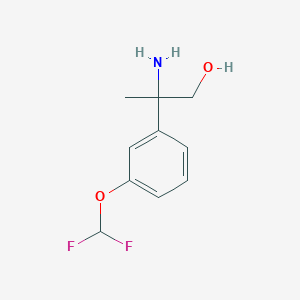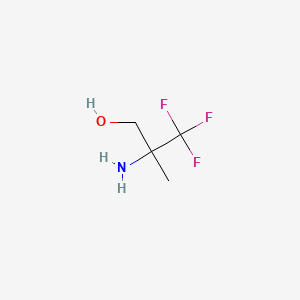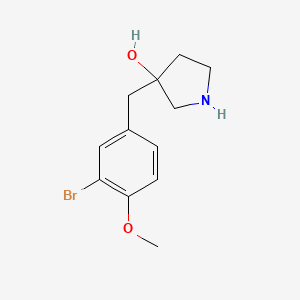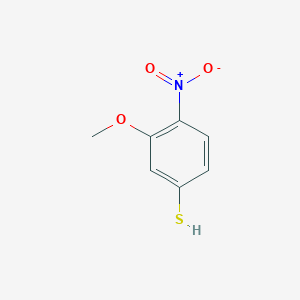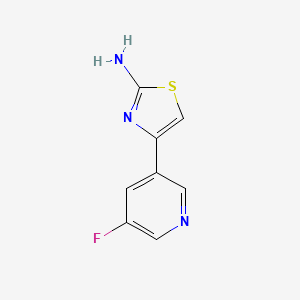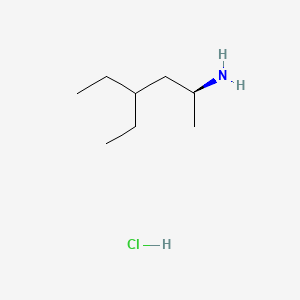
(2S)-4-ethylhexan-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-ethylhexan-2-aminehydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration This compound is an amine hydrochloride, which means it contains an amine group (NH2) and is combined with hydrochloric acid (HCl) to form a salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethylhexan-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as 4-ethylhexan-2-one.
Reductive Amination: The key step involves reductive amination, where the ketone group of 4-ethylhexan-2-one is converted to an amine. This is achieved by reacting the ketone with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-ethylhexan-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2S)-4-ethylhexan-2-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-4-ethylhexan-2-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act on enzymes or receptors, modulating their function and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-4-ethylhexan-2-amine: The free base form without the hydrochloride salt.
(2R)-4-ethylhexan-2-aminehydrochloride: The enantiomer with the opposite stereochemistry.
4-ethylhexan-2-amine: The racemic mixture containing both (2S) and (2R) forms.
Uniqueness
(2S)-4-ethylhexan-2-aminehydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C8H20ClN |
|---|---|
Molekulargewicht |
165.70 g/mol |
IUPAC-Name |
(2S)-4-ethylhexan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-8(5-2)6-7(3)9;/h7-8H,4-6,9H2,1-3H3;1H/t7-;/m0./s1 |
InChI-Schlüssel |
GWWIGRLRPSCLJO-FJXQXJEOSA-N |
Isomerische SMILES |
CCC(CC)C[C@H](C)N.Cl |
Kanonische SMILES |
CCC(CC)CC(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


